molecular formula C15H9ClINO2S B11534079 (4E)-2-(2-chloro-5-iodophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-thiazol-5(4H)-one

(4E)-2-(2-chloro-5-iodophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-thiazol-5(4H)-one

Cat. No.: B11534079
M. Wt: 429.7 g/mol
InChI Key: QBOACJKCBDMOEX-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound characterized by the presence of multiple functional groups, including a thiazole ring, a furan ring, and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves multi-step organic reactions One common approach is the condensation of 2-chloro-5-iodoaniline with a thioamide derivative, followed by cyclization to form the thiazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen substituents or to reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a fully saturated thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, depending on its interaction with biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-iodoaniline: A precursor in the synthesis of the target compound, sharing the halogen-substituted phenyl ring.

    Thiazole derivatives: Compounds with a thiazole ring, which may exhibit similar chemical reactivity and biological activity.

    Furan derivatives: Compounds with a furan ring, which can also participate in similar types of chemical reactions.

Uniqueness

What sets (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE apart is its unique combination of functional groups and structural features. The presence of both halogen substituents and heterocyclic rings provides a versatile platform for chemical modifications and potential biological interactions.

Properties

Molecular Formula

C15H9ClINO2S

Molecular Weight

429.7 g/mol

IUPAC Name

(4E)-2-(2-chloro-5-iodophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-thiazol-5-one

InChI

InChI=1S/C15H9ClINO2S/c1-8-2-4-10(20-8)7-13-15(19)21-14(18-13)11-6-9(17)3-5-12(11)16/h2-7H,1H3/b13-7+

InChI Key

QBOACJKCBDMOEX-NTUHNPAUSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.